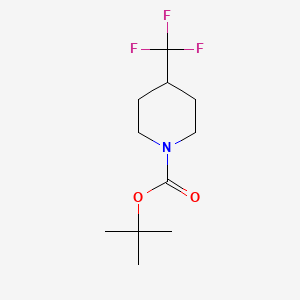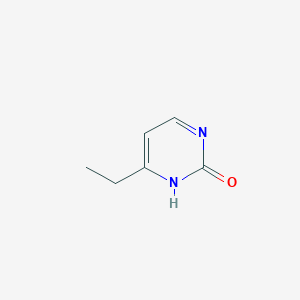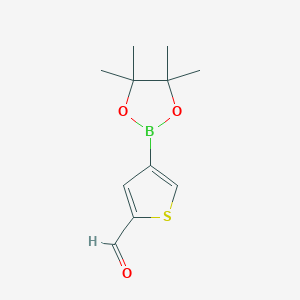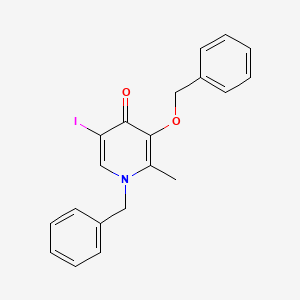
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and MS spectra, may also be included .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine serves as a precursor in the synthesis of various compounds with potential biological activities. For instance, it has been used in the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, which exhibited moderate antibacterial activities compared to the reference standard, ciprofloxacin (Aziz‐ur‐Rehman et al., 2015). Additionally, its derivatives have been synthesized and evaluated for their anti-diabetic potentials, demonstrating weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (M. Abbasi et al., 2023).
Antimicrobial and Antifungal Applications
Compounds synthesized from this chemical have shown significant antimicrobial and antifungal activities. For example, substituted tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, synthesized from this chemical, were evaluated for their antibacterial and antifungal activities, displaying significant potency against various bacterial and fungal strains (M. Mittal et al., 2011).
Enzyme Inhibition for Therapeutic Applications
The chemical has been involved in the synthesis of sulfonamides bearing a 1,4-benzodioxin ring, which demonstrated good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, indicating potential therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-methylsulfanyl-2,3-dihydro-1,4-benzodioxin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13-9-5-8-7(4-6(9)10)11-2-3-12-8/h4-5H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXXRJVACCXEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)




![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)





![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)

![5,4'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1531097.png)